3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline
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Overview
Description
The compound “3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline” is a complex organic molecule. It contains a 2,4-dichlorophenoxy group, which is commonly found in certain herbicides . It also contains a propionylhydrazide group and a 2-oxoindoline group, which are found in various organic compounds with potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the 2,4-dichlorophenoxy, propionylhydrazide, and 2-oxoindoline groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,4-dichlorophenoxy group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the 2,4-dichlorophenoxy group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,4-dichlorophenoxy group could affect its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Recent studies have been dedicated to synthesizing and characterizing compounds related to 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-2-oxoindoline. The compounds have been synthesized from 5-substituted isatins and thiocarbohydrazide/carbohydrazide under specific conditions. Advanced spectroscopic techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 NMR (^13C NMR) spectroscopy, along with elemental analysis, have been utilized for structural characterization. These studies provide a foundation for understanding the chemical and physical properties of these compounds, setting the stage for exploring their potential applications (Çavuş et al., 2020).
Antioxidant Properties
The antioxidant properties of derivatives related to this compound have been a subject of interest. Experimental and theoretical studies have been conducted to evaluate these properties. Quantum-chemical calculations, including density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), have been employed to establish a correlation between electronic structures and antioxidant capabilities. The in vitro antioxidant activity has been assessed using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging method, revealing significant antioxidant potential among these compounds. Such research underscores the potential of these compounds in mitigating oxidative stress, contributing to the development of new antioxidant agents (Muğlu et al., 2019).
Theoretical Investigations
Theoretical investigations play a crucial role in understanding the properties of complex organic compounds. Studies involving this compound derivatives have utilized computational chemistry techniques to predict their behavior and interactions at the molecular level. These studies help in the design of compounds with desired properties by elucidating the relationship between structure and function. Through DFT calculations and analysis of frontier molecular orbitals, researchers have gained insights into the reactivity, stability, and antioxidant activity of these compounds, facilitating the exploration of their practical applications in various fields (Andrade-Jorge et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9(25-14-7-6-10(18)8-12(14)19)16(23)22-21-15-11-4-2-3-5-13(11)20-17(15)24/h2-9,20,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSDWKVNYNCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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